molecular formula C19H32O8 B1244136 Corchoionoside A

Corchoionoside A

Cat. No.: B1244136
M. Wt: 388.5 g/mol
InChI Key: SMBCGBWABYMHIN-DBCWZAFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corchoionoside A is a megastigmane glycoside, a class of C13 isoprenoid derivatives characterized by a bicyclic skeleton. It was first isolated from the leaves of Corchorus olitorius L. (Tiliaceae) and later identified in Campanula pelviformis (Campanulaceae), marking its first occurrence in the Campanula genus . Megastigmanes are rare in nature, often associated with anti-inflammatory, antioxidant, and neuroprotective properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,3S,6S)-6-[(E,3S)-3-hydroxybut-1-enyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H32O8/c1-10(21)5-6-19-17(2,3)7-11(8-18(19,4)27-19)25-16-15(24)14(23)13(22)12(9-20)26-16/h5-6,10-16,20-24H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13+,14-,15+,16+,18+,19-/m0/s1

InChI Key

SMBCGBWABYMHIN-DBCWZAFBSA-N

Isomeric SMILES

C[C@@H](/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O

Canonical SMILES

CC(C=CC12C(CC(CC1(O2)C)OC3C(C(C(C(O3)CO)O)O)O)(C)C)O

Synonyms

3-O-beta-D-glucopyranosyl-5,6-epoxy-9-hydroxyionol
corchoionoside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Corchoionoside A belongs to a small group of structurally related megastigmane glycosides, including Corchoionoside B and Corchoionoside C. Below is a comparative analysis of their structural features, natural sources, and bioactivities:

Table 1: Comparative Overview of this compound, B, and C

Compound Source(s) Structural Features Key Biological Activities
This compound Corchorus olitorius (Tiliaceae), Campanula pelviformis (Campanulaceae) Megastigmane glycoside; exact sugar moiety uncharacterized in provided data. Inhibits histamine release (IC50 not reported); potential anti-inflammatory .
Corchoionoside B Corchorus olitorius, blueberry metabolites (post-processing) Terpene glycoside; sulfate derivative speculated but unconfirmed. Limited research; detected as a metabolite in fruit studies, no detailed bioactivity .
Corchoionoside C Sauropus androgynus, Tinospora sinensis, Zehneria scabra (6S,9S)-roseoside isomer; β-glucose at C-6′, sulfate ester in derivatives . Antioxidant (DPPH radical scavenging, IC50 ~10 μM); weak antifungal activity; inhibits histamine release .

Structural and Functional Insights

Glycosylation Patterns: Corchoionoside C is distinguished by a β-glucose moiety at C-6′, with a sulfate ester derivative reported in Tinospora sinensis . This modification enhances its polarity and may influence receptor binding in antihistamine activity. In contrast, the glycosylation site and sugar composition of this compound remain uncharacterized in the literature reviewed. Corchoionoside B’s structure is less defined, though its detection in post-processed blueberries suggests sensitivity to enzymatic or thermal degradation .

Bioactivity Profile: Antihistamine Activity: Both this compound and C inhibit histamine release, but only Corchoionoside C has been mechanistically linked to specific stereochemical configurations (e.g., (6S,9S)-roseoside) . Ecological Roles: Corchoionoside C inhibits shoot elongation in Lactuca sativa, suggesting allelopathic properties absent in A and B .

Natural Distribution: this compound is restricted to Corchorus and Campanula, while Corchoionoside C has a broader distribution across plant families (e.g., Cucurbitaceae, Menispermaceae) . This may reflect evolutionary divergence in megastigmane biosynthesis pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corchoionoside A
Reactant of Route 2
Corchoionoside A

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